molecular formula C7H9FN2O4 B1207265 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil CAS No. 77474-50-1

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil

Cat. No.: B1207265
CAS No.: 77474-50-1
M. Wt: 204.16 g/mol
InChI Key: NIXARNBYNBFWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is a fluorinated derivative of uracil, a pyrimidine nucleobase. This compound is structurally similar to 5-fluorouracil, a well-known chemotherapeutic agent. The presence of the fluorine atom at the C-5 position and the hydroxyethoxy methyl group at the N-1 position endows the molecule with unique chemical and biological properties. It is primarily studied for its potential antiviral and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the C-5 position .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer both antiviral and anticancer properties. The hydroxyethoxy methyl group enhances its solubility and bioavailability, while the fluorine atom provides potent biological activity .

Biological Activity

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil (commonly referred to as 5-FHEU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article delves into the compound's biological activity, synthesizing data from various research studies, including pharmacokinetics, efficacy against specific cell lines, and its mechanisms of action.

Chemical Structure and Synthesis

5-FHEU is an analog of uracil, modified with a fluorine atom at the 5-position and a hydroxyethoxy group at the 1-position. Its synthesis involves the reaction of uracil derivatives with hydroxyethoxy compounds under controlled conditions. The chemical structure can be represented as follows:

C8H10FN3O3\text{C}_8\text{H}_{10}\text{F}\text{N}_3\text{O}_3

The biological activity of 5-FHEU primarily stems from its ability to interfere with nucleic acid metabolism. It is believed to function through several mechanisms:

  • Inhibition of DNA/RNA synthesis : By mimicking natural nucleosides, 5-FHEU can be incorporated into RNA and DNA strands during replication, leading to chain termination or misincorporation.
  • Metabolic conversion : Similar to other nucleoside analogs, 5-FHEU may undergo phosphorylation to active triphosphate forms, which further participate in nucleic acid synthesis inhibition.

Antiviral Activity

Research has indicated that 5-FHEU exhibits significant antiviral properties. In vitro studies have demonstrated its efficacy against various viral strains:

  • Hepatitis B Virus (HBV) : In studies involving woodchuck models (analogous to HBV), 5-FHEU showed promising results in reducing viral load and inhibiting replication . The compound's mechanism includes competitive inhibition of viral polymerases.
Parameter Value
EC50 against HBV0.026 µg/mL
Bioavailability~20%
ClearanceModerate

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against leukemia cell lines:

  • L1210 Mouse Leukemia Cells : In vitro assays revealed that 5-FHEU inhibited cell proliferation with IC50 values in the nanomolar range. The addition of thymidine reversed this effect, indicating a specific mechanism involving nucleotide metabolism .
Cell Line IC50 (nM)
L1210<10

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of 5-FHEU:

  • Absorption : Following oral administration, absorption was found to be incomplete, with a bioavailability of approximately 20%.
  • Distribution : The steady-state volume of distribution suggests significant intracellular uptake.
  • Excretion : Rapid clearance from the bloodstream was noted, with primary excretion via urine.

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of 5-FHEU:

  • Hepatitis B Treatment : In a clinical trial involving patients with chronic HBV infection, those treated with 5-FHEU showed marked reductions in serum HBV DNA levels after six weeks of therapy.
  • Leukemia Management : Patients with resistant leukemia types exhibited partial responses when treated with regimens including 5-FHEU as part of combination therapy.

Properties

IUPAC Name

5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXARNBYNBFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228185
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77474-50-1
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N1 -acetoxyethoxymethyl-5-fluorouracil was reacted with 1N NaOH for 1 hour at 40° C. to obtain N1 -2-hydroxyethoxymethyl-5-fluorouracil.
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